![molecular formula C8H9NO2 B1510008 4-Methoxy-5-methylpicolinaldehyde CAS No. 959617-10-8](/img/structure/B1510008.png)
4-Methoxy-5-methylpicolinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxy-5-methylpicolinaldehyde involves the reaction of 4-methoxy-5-methyl-2-aminopyridine with paraformaldehyde and formic acid. The reaction takes place in ethanol at a temperature of 80°C for four hours. The resulting product is purified by recrystallization using ethanol.Molecular Structure Analysis
The molecular weight of this compound is 151.16 g/mol. The InChI key is NSGGHQIHYPBGDM-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder. It is soluble in organic solvents like methanol, ethanol, and chloroform. The melting point of the compound is 82°C, and its boiling point is 291°C.Scientific Research Applications
Synthesis and Optical Properties of Metal Complexes 4-Methoxy-5-methylpicolinaldehyde has been used in the synthesis of substituted 2-styryl-8-quinolinol, which is then used as a chelating ligand for preparing aluminum and zinc complexes. These complexes exhibit enhanced thermal stability, solubility in organic solvents, and emit blue-green light with photoluminescence, making them significant for optical applications (Barberis & Mikroyannidis, 2006).
Asymmetric Synthesis in Organic Chemistry In the field of organic chemistry, this compound has been utilized in the asymmetric aldol reaction of methyl α-isocyanocarboxylates with benzaldehyde or acetaldehyde, catalyzed by chiral ferrocenylphosphine-gold(I) complexes. This process results in the formation of optically active oxazolines, which are crucial intermediates for synthesizing β-hydroxy-α-alkylamino acid methyl esters (Ito et al., 1988).
Antimicrobial Activities Research has also shown the synthesis of novel 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones. One of the steps includes converting these derivatives using 4-methoxybenzaldehyde, leading to the formation of Schiff base derivatives with antimicrobial properties (Bektaş et al., 2007).
Innovative Materials and Mesophases It has been involved in the development of a new family of highly functionalized molecules for organogels and mesomorphic materials. These materials, with a central 4-methyl-3,5-diacylaminobenzene platform and phenanthroline fragment, show potential in the creation of new classes of gelating reagents and mesomorphic materials (Ziessel et al., 2004).
Lewis Acid-Catalyzed Formal Cycloadditions The compound has been used in Lewis acid-catalyzed formal [3+2] cycloadditions, specifically in the synthesis of 2-oxazoline-4-carboxylates. This process is essential for creating specific molecular structures with high cis-selectivity, which are valuable in various chemical synthesis applications (Suga, Shi, & Ibata, 1993).
Fluorescence Sensing of pH A study demonstrates the use of a Schiff-base molecule, synthesized by a reaction involving 4-methyl-2,6-diformylphenol and 6-aminoquinoline, which acts as a ratiometric fluorescent chemosensor for pH. The presence of 4-methoxybenzaldehyde in this synthesis highlights its role in creating sensitive probes for detecting pH changes in various environments (Halder, Hazra, & Roy, 2018).
Mechanism of Action
Safety and Hazards
4-Methoxy-5-methylpicolinaldehyde should be handled with care. It is recommended to keep the container tightly closed, protect it from moisture, and store it in a cool place . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959617-10-8 | |
Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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